molecular formula C26H36D4O5 B1155396 Latanoprost-d4

Latanoprost-d4

カタログ番号 B1155396
分子量: 436.6
InChIキー: GGXICVAJURFBLW-XUVAVRMSSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Latanoprost-d4 contains four deuterium atoms at the 3, 3/', 4, and 4/' positions. It is intended for use as an internal standard for the quantification of latanoprost by GC- or LC-mass spectrometry. Latanoprost is the isopropyl ester of 17-phenyl-13,14-dihydro prostaglandin F2α. It is a prodrug form of the free acid, which is a potent agonist of the FP receptor in the eye. Latanoprost reduces intraocular pressure in glaucoma patients with few side effects. The EC50 value of latanoprost for (free acid) for FP receptors is 3.6 nM.

科学的研究の応用

1. Hair Growth and Pigmentation Latanoprost, a prostaglandin analogue, has been explored for its effects on hair growth and pigmentation. Studies have shown its efficacy in increasing hair density and pigmentation in patients with androgenetic alopecia. The substance has also been used to treat eyelash alopecia, demonstrating its potential in stimulating hair follicle activity and treating hair loss (Blume-Peytavi et al., 2012); (Johnstone & Albert, 2002).

2. Ocular Tissue Interaction Latanoprost's impact on ocular tissues, particularly its involvement in upregulating matrix metalloproteinases (MMPs) in the cornea, has been a subject of research. This has implications for conditions like keratoconus and glaucoma (Amano et al., 2008).

3. Neuroprotective Effects Investigations into the neuroprotective and neuroregenerative effects of latanoprost have revealed its potential in promoting neurite outgrowth in retinal ganglion cells. This is mediated through specific signaling pathways, highlighting its therapeutic potential in glaucoma treatment and the modulation of physiological activities of prostaglandins (Zheng et al., 2011).

4. Intraocular Pressure Management Latanoprost's primary use in reducing intraocular pressure (IOP) in glaucoma patients is well-documented. Studies demonstrate its efficacy and tolerability, often comparing it with other ocular hypotensive agents, and revealing its mechanism of action through increased uveoscleral outflow (Camras, 1996); (Patel & Spencer, 1996).

5. Ocular Tolerance and Formulation Improvements Research on improving the stability, solubility, and ocular tolerance of latanoprost formulations has been conducted. For instance, incorporating cyclodextrins in latanoprost formulations showed promising results in addressing these limitations, making it a more effective treatment for glaucoma (Rodriguez-Aller et al., 2015).

特性

製品名

Latanoprost-d4

分子式

C26H36D4O5

分子量

436.6

InChIキー

GGXICVAJURFBLW-XUVAVRMSSA-N

外観

Assay:≥99% deuterated forms (d1-d4)A solution in methyl acetate

同義語

(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoic Acid-d4 1-Methylethyl Ester;  Isopropyl-(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoate-d4;  PhXA-41-d4;  GAAP Of

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。